4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid
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Overview
Description
4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid is a complex organic compound featuring an imidazole ring, a benzoic acid moiety, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and methylation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Such as metronidazole and omeprazole, which also feature the imidazole ring and exhibit various biological activities.
Benzoic acid derivatives: Such as salicylic acid and acetylsalicylic acid, known for their anti-inflammatory properties.
Uniqueness
4-[®-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
122331-76-4 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3/h4-11,19,23H,1-3H3,(H,24,25)/t19-/m1/s1 |
InChI Key |
QSAHHFJAWATNBG-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)[C@H](C3=C(C=C(C=C3C)C(=O)O)C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)O)C)O |
Origin of Product |
United States |
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